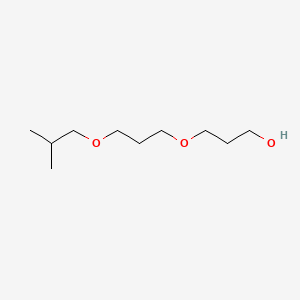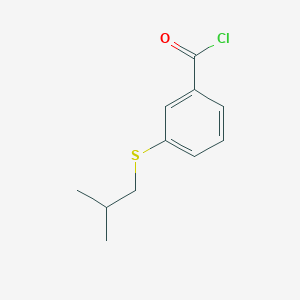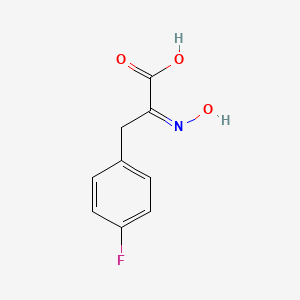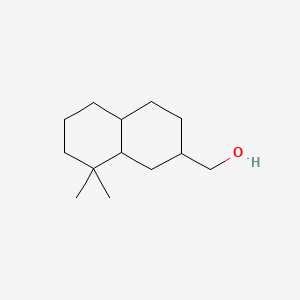
Octahydro-8,8-dimethylnaphthalene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-8,8-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C13H24O. It is characterized by its unique structure, which includes a hydroxyl group and a primary alcohol. This compound is known for its stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of Octahydro-8,8-dimethylnaphthalene-2-methanol involves several steps. One common method includes the hydrogenation of 8,8-dimethylnaphthalene-2-methanol under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete hydrogenation . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form more saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols .
Scientific Research Applications
Octahydro-8,8-dimethylnaphthalene-2-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, making it a valuable compound in research .
Comparison with Similar Compounds
Octahydro-8,8-dimethylnaphthalene-2-methanol can be compared with similar compounds such as:
Octahydro-8,8-dimethylnaphthalene-2-carbaldehyde: This compound has a similar structure but contains an aldehyde group instead of a hydroxyl group.
8,8-Dimethylnaphthalene-2-methanol: This compound is less saturated and does not undergo hydrogenation.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
93840-22-3 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H24O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
YSFGAJJMXYYDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1CC(CC2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


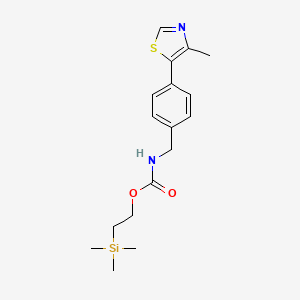
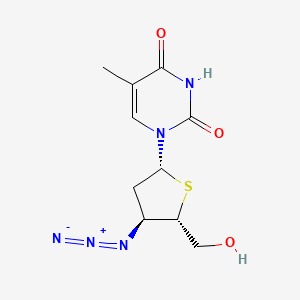
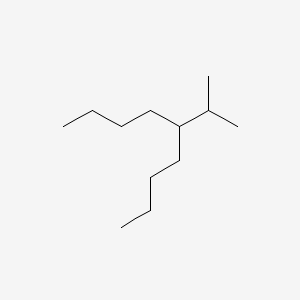
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


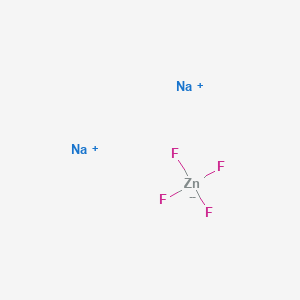
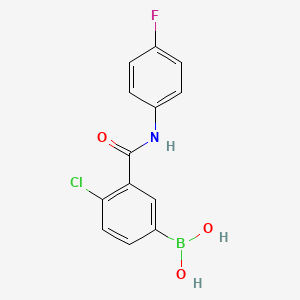
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
